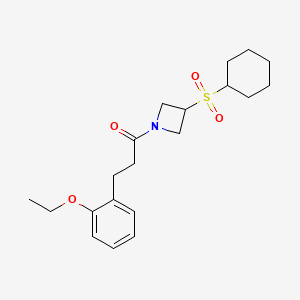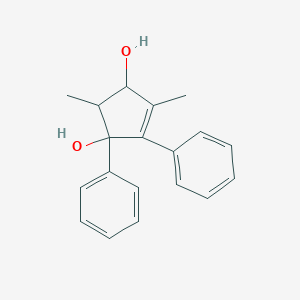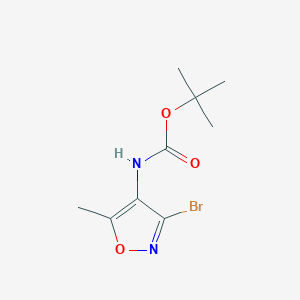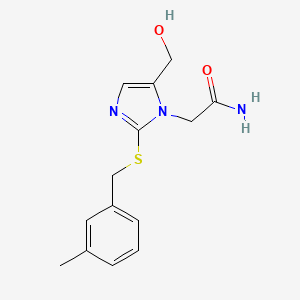![molecular formula C12H17ClN2O B2711782 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide CAS No. 2411247-94-2](/img/structure/B2711782.png)
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide, also known as CMPA, is a chemical compound with potential applications in the field of scientific research.
Wirkmechanismus
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide inhibits FAAH by binding to its active site, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has been shown to have various biochemical and physiological effects, including increasing levels of endocannabinoids, reducing pain and inflammation, and improving cognitive function. Additionally, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has been shown to have potential therapeutic benefits in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has several advantages for use in lab experiments, including its specificity for FAAH inhibition and its potential therapeutic benefits. However, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide also has some limitations, such as its potential for off-target effects and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide, including exploring its potential therapeutic benefits in the treatment of various neurological disorders, investigating its potential for use in combination with other drugs or therapies, and further understanding its mechanism of action and potential side effects. Additionally, research could focus on developing more specific and potent FAAH inhibitors based on the structure of 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide.
Conclusion:
In conclusion, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide is a chemical compound with potential applications in scientific research, particularly in the study of endocannabinoid signaling and the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide represents a promising tool for investigating the function of certain proteins and enzymes and developing new therapies for various diseases.
Synthesemethoden
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide can be synthesized through a multi-step process involving the reaction of 3-methylpyridine-2-carboxylic acid with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-2-(pyridin-2-yl)propan-1-amine. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has been used in scientific research as a tool to study the function of certain proteins and enzymes. Specifically, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling in the brain. By inhibiting FAAH, 2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide can increase levels of endocannabinoids and potentially provide therapeutic benefits in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-5-4-6-14-11(9)12(2,3)8-15-10(16)7-13/h4-6H,7-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCDGHDZBWOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)



![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)


![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)